![molecular formula C9H11NO B3115071 (3S)-1,2,3,4-Tetrahydroquinolin-3-ol CAS No. 206563-20-4](/img/structure/B3115071.png)
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol
Übersicht
Beschreibung
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol, also known as THQ, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. THQ is a chiral molecule that exists in two enantiomeric forms, namely (3S)-THQ and (3R)-THQ. In
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol serves as a crucial intermediate in the asymmetric synthesis of various compounds. The research demonstrates its application in pH-regulated asymmetric transfer hydrogenation of quinolines in water, highlighting its importance in producing optically pure tetrahydroquinolines, which are essential in pharmaceuticals and agrochemicals (Wang et al., 2009).
Pharmaceutical and Medicinal Chemistry
This compound and its derivatives are vital in medicinal chemistry, with applications ranging from cardiovascular drugs to dyes. Their significance is underpinned by their presence in bioactive alkaloids and antibacterial drugs, offering a pathway to developing novel therapeutics (Zhang Guobao, 2012). Moreover, they exhibit a broad spectrum of pharmacological activities, such as anticancer, antidiabetic, and anti-inflammatory properties, making them an active area of research for drug development (Sabale et al., 2013).
Anti-tumor Applications
A study highlighted the synthesis of chiral tetrahydroquinolines using Ir-catalyzed asymmetric hydrogenation, showing potential cytotoxic and anti-cancer activity. These compounds were tested against various human cancer cell lines, indicating their promise as novel cancer chemotherapeutic agents (Lam et al., 2013).
Synthetic Methodology Development
Research on enantioselective synthesis of ring-fused tetrahydroquinolines through aerobic oxidation and hydride transfer/cyclization sequences highlights the innovative approaches to constructing these compounds. Such methodologies enable the synthesis of derivatives with high enantioselectivity, beneficial for pharmaceutical applications (Suh & Kim, 2014).
Light-Induced Synthesis
A study reported a visible-light-induced synthesis of 1,2,3,4-Tetrahydroquinolines via a formal [4+2] cycloaddition of acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines. This innovative approach opens up possibilities for developing novel pharmaceutical agents through environmentally friendly synthetic routes (Itoh et al., 2020).
Eigenschaften
IUPAC Name |
(3S)-1,2,3,4-tetrahydroquinolin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWDJPRIHGCRN-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.